2-(4-Cyclopropylphenyl)acetic acid

Overview

Description

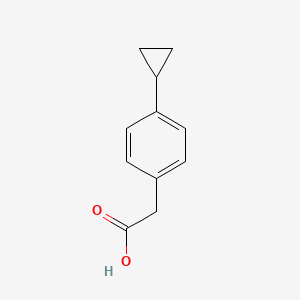

2-(4-Cyclopropylphenyl)acetic acid (CAS: 40641-90-5) is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure consists of a cyclopropyl group attached to the para position of a benzene ring, which is further linked to an acetic acid moiety. The cyclopropyl group imparts unique steric and electronic properties due to its strained three-membered ring structure, while the acetic acid group enables hydrogen bonding and ionic interactions. This compound is primarily used in pharmaceutical and materials science research, with applications in drug development as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) or enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)acetic acid typically involves the hydrolysis of ethyl 4-cyclopropylphenylacetate. The process begins with the preparation of ethyl 4-cyclopropylphenylacetate, which is then subjected to hydrolysis using aqueous lithium hydroxide in methanol at room temperature. The reaction mixture is stirred for 16 hours, followed by acidification with hydrochloric acid to precipitate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrolysis reaction, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of cyclopropylphenyl ketone or cyclopropylbenzoic acid.

Reduction: Formation of 2-(4-cyclopropylphenyl)ethanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Cyclopropylphenyl)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the uniqueness of 2-(4-cyclopropylphenyl)acetic acid, we compare it with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity : The cyclopropyl group in this compound increases lipophilicity compared to unsubstituted phenylacetic acid (logP ~1.8 vs. ~1.3) . However, derivatives with sulfinyl or sulfanyl groups (e.g., compounds in ) exhibit higher polarity due to sulfur-oxygen interactions.

- Acidity: The acetic acid moiety (pKa ~4.7) is critical for ionic interactions in biological systems. Compounds with amino-acetic acid groups (e.g., ) show altered pKa values (~3.5–4.0), affecting bioavailability .

Pharmacokinetic Considerations

- Metabolic Stability : The cyclopropyl group in this compound reduces oxidative metabolism compared to isopropyl or ethyl substituents .

- Absorption : Sulfanyl/sulfinyl analogs (e.g., ) show enhanced intestinal absorption due to increased solubility .

Biological Activity

2-(4-Cyclopropylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a phenyl ring, which is further substituted by a carboxylic acid functional group. This unique arrangement contributes to its distinct steric and electronic properties, enhancing its interaction with biological targets.

The mechanism of action of this compound involves its binding to specific receptors and enzymes, modulating their activity. The compound's carboxylic acid group can form hydrogen bonds with active sites on target proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Analgesic Properties : The compound has shown promise in pain management, likely due to its effects on pain signaling pathways .

- Potential Anticancer Activity : Preliminary investigations suggest that it may influence cancer cell proliferation, although further studies are needed to elucidate this effect .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Phenylacetic Acid | Lacks cyclopropyl group | Less potent anti-inflammatory effects |

| Cyclopropylacetic Acid | Lacks phenyl ring | Different reactivity and properties |

| 4-Cyclopropylbenzoic Acid | Carboxylic acid group directly on phenyl ring | Varies in reactivity and binding affinity |

The presence of both the cyclopropyl and phenyl groups in this compound confers distinct advantages in terms of reactivity and biological interactions compared to these similar compounds .

Case Studies

- Anti-inflammatory Study : In vitro assays demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This suggests potential therapeutic applications for inflammatory diseases.

- Analgesic Activity Assessment : Animal models treated with varying doses of the compound showed significant reductions in pain responses compared to control groups. The analgesic effect was attributed to modulation of pain pathways via receptor interactions .

- Anticancer Potential : A recent study indicated that this compound might inhibit the proliferation of specific cancer cell lines. Further research is required to confirm these findings and explore mechanisms involved .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Cyclopropylphenyl)acetic acid, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) suggests feasible pathways via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the cyclopropylphenyl group. Critical parameters include:

- Temperature control : Cyclopropane ring stability requires reactions below 80°C to prevent ring-opening .

- Catalyst selection : Palladium catalysts for cross-coupling reactions must be optimized to avoid byproducts from steric hindrance .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product from unreacted acetic acid derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR spectroscopy : -NMR should show a singlet for the cyclopropyl protons (δ 0.5–1.2 ppm) and a downfield-shifted acetic acid proton (δ 3.5–4.0 ppm) .

- X-ray crystallography : Single-crystal analysis confirms spatial arrangement, particularly the dihedral angle between the cyclopropyl and phenyl rings .

- Mass spectrometry : ESI-MS in negative ion mode typically shows [M-H] at m/z 191.1 .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme inhibition studies : The cyclopropyl group’s rigidity makes it a candidate for probing active sites of cyclooxygenase (COX) enzymes. Competitive inhibition assays (e.g., fluorescence quenching) are used to assess binding affinity .

- Prodrug development : Esterification of the acetic acid moiety enhances bioavailability, evaluated via hydrolysis kinetics in simulated gastric fluid .

Advanced Research Questions

Q. What strategies address low yields in cyclopropane ring formation during synthesis?

- Methodological Answer :

- Ring-closing metathesis : Use Grubbs catalyst (2nd generation) to stabilize transition states, improving cyclopropanation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 hrs) and minimizes thermal decomposition .

- Solvent optimization : Dichloromethane enhances solubility of intermediates, whereas polar aprotic solvents (DMF) may destabilize the cyclopropane ring .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Batch purity validation : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1% that may skew bioactivity results .

- Standardized assay conditions : Discrepancies in IC values often arise from variations in cell lines (e.g., HEK293 vs. CHO). Cross-lab validation using identical protocols is critical .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2, focusing on hydrophobic pockets accommodating the cyclopropyl group .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. How can researchers evaluate environmental impact given limited ecotoxicological data for this compound?

- Methodological Answer :

- Read-across approach : Use data from structurally similar compounds (e.g., 4-hydroxyphenylacetic acid) to estimate biodegradability (OECD 301F test) and LC for aquatic organisms .

- QSAR modeling : EPI Suite predicts persistence (>60 days) and bioaccumulation potential (log P = 2.1), guiding disposal protocols .

Q. Safety & Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

- Methodological Answer :

Properties

IUPAC Name |

2-(4-cyclopropylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40641-90-5 | |

| Record name | 2-(4-cyclopropylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.